molecular formula C18H14N4OS B2997381 3-methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 852133-65-4

3-methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B2997381
CAS No.: 852133-65-4
M. Wt: 334.4
InChI Key: XVXIIXYUAZVULU-UHFFFAOYSA-N
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Description

The compound 3-methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide (molecular formula: C₁₈H₁₄N₄OS) is a heterocyclic molecule featuring an imidazo[2,1-b]thiazole core. Key structural attributes include:

  • Methyl group at position 3 of the imidazo[2,1-b]thiazole ring.
  • Phenyl group at position 4.
  • Pyridin-4-yl carboxamide at position 2.

Properties

IUPAC Name

3-methyl-6-phenyl-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c1-12-16(17(23)20-14-7-9-19-10-8-14)24-18-21-15(11-22(12)18)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXIIXYUAZVULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide typically involves multiple steps, starting with the construction of the imidazo[2,1-b]thiazole core. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The phenyl and pyridin-4-yl groups are then introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with altered biological activity.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound exhibits biological activity, making it a candidate for drug development and biological studies.

  • Medicine: It has shown promise in preclinical studies for its potential therapeutic effects, including anticancer and antimicrobial properties.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The phenyl and pyridin-4-yl groups are likely to engage in π-π stacking and hydrogen bonding interactions with biological macromolecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

COX-2 Inhibition
  • Compound 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine):
    • Substituents: Methylsulfonylphenyl at C-6, dimethylamine at C-3.
    • Activity: IC₅₀ (COX-2) = 0.08 µM; selectivity index = 313.7 .
    • Comparison : The pyridin-4-yl carboxamide in the target compound may reduce COX-2 affinity compared to 6a’s C-5 dimethylamine, which enhances selectivity.
Aldose Reductase Inhibition
  • Compound 3d (2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide): Substituents: Bromophenyl at C-6, benzoylhydrazinecarbothioamide at C-2. Comparison: The target compound’s pyridinyl carboxamide may offer different hydrogen-bonding interactions compared to 3d’s bulkier benzoylhydrazine group.

Structural Modifications and Physicochemical Properties

Position 6 Substituents
Compound Position 6 Substituent Key Activity/Property
Target Compound Phenyl Undetermined
Compound 3-Nitrophenyl Not reported
Compound (6a) 4-Methylsulfonylphenyl COX-2 inhibition
Compound (3d) 4-Bromophenyl AR inhibition
  • Insight : Electron-withdrawing groups (e.g., nitro, bromo) at C-6 may enhance binding to enzymatic targets (e.g., AR or COX-2) compared to the target compound’s phenyl group.
Position 2 Carboxamide Variations
Compound Position 2 Substituent Key Activity/Property
Target Compound Pyridin-4-yl carboxamide Undetermined
Compounds Varied alkyl/aryl carboxamides Anticancer (general)
Compound 4-Methoxyphenyl carboxamide Not reported
  • Insight : The pyridinyl group in the target compound may improve solubility or π-π stacking in biological systems compared to methoxy- or benzoyl-substituted analogs.

Biological Activity

3-Methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide is a synthetic compound belonging to the imidazo[2,1-b]thiazole class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article delves into its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H14N4OS. The compound features a complex structure characterized by a fused ring system containing nitrogen and sulfur atoms. The presence of phenyl and pyridinyl groups contributes to its unique chemical properties and biological activity.

Biological Activity Overview

Research indicates that compounds within the imidazo[2,1-b]thiazole family exhibit significant biological activities, particularly in cancer treatment. The specific compound in focus has shown promising results in various assays targeting different cancer cell lines.

Anticancer Activity

The anticancer potential of this compound has been evaluated through several studies:

  • In Vitro Studies :
    • The compound demonstrated potent cytotoxicity against multiple cancer cell lines, including human acute myeloid leukemia (AML) cells. For instance, derivatives of imidazo[2,1-b]thiazoles have been reported to inhibit FLT3 kinase activity with IC50 values as low as 0.002 μM in MV4-11 cells .
    • A series of related compounds showed varied potency against pancreatic ductal adenocarcinoma (PDAC) cell lines with IC50 values ranging from submicromolar to nanomolar concentrations .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity involves inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds targeting FLT3 have been linked to apoptosis induction in AML cells .

Structure-Activity Relationship (SAR)

The SAR analysis of imidazo[2,1-b]thiazole derivatives highlights the importance of specific substituents on the phenyl and pyridinyl rings:

  • Phenyl Group : Modifications on the phenyl ring significantly influence the compound's potency. For example, bulky groups or electron-withdrawing substituents enhance biological activity.
  • Pyridinyl Substituent : The position and nature of the pyridinyl group also play a critical role in determining the efficacy against various cancer types .

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompoundActivityIC50 Value
Romagnoli et al. (2020)3-(6-Phenylimidazo[2,1-b]thiadiazol-2-yl)-1H-IndoleAntiproliferative0.86 µM against CDK1
Recent Research (2023)6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazoleAnti-leukemia0.002 µM against MV4-11
Other StudiesVarious Imidazo[2,1-b]thiazolesCytotoxicitySubmicromolar range

Q & A

Q. What are the key structural features of this compound, and how are they experimentally confirmed?

The compound features an imidazo[2,1-b]thiazole core with methyl (C3), phenyl (C6), and pyridin-4-ylcarboxamide substituents. Structural confirmation relies on:

  • IR spectroscopy : Peaks for C=O (~1650–1700 cm⁻¹), NH (~3200–3400 cm⁻¹), and C-S-C (~600–700 cm⁻¹) bonds .
  • NMR : ¹H NMR reveals aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 1.5–2.5 ppm), and coupling patterns for the pyridine ring. ¹³C NMR confirms carboxamide carbonyls (~165–170 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., M⁺ at m/z 380) and fragmentation patterns .

Q. What are common synthetic routes for this compound?

Synthesis typically involves:

Core formation : Cyclocondensation of thiazole precursors with substituted amines under reflux (e.g., ethanol, DMF) .

Functionalization : Coupling reactions (e.g., carboxamide formation via isocyanate or carbodiimide-mediated steps) .

Purification : Crystallization (ethanol/water) or column chromatography .

Q. Table 1: Representative Synthesis Conditions

MethodReactantsSolventTemp (°C)Yield (%)HPLC Purity (%)
Method A Acid + pyridin-4-ylamineDMF10039–7598–99
Cyclization Hydrazonoyl halides + carbothioatesAcetonitrile8067N/A

Advanced Research Questions

Q. How can synthesis yields be optimized for scaled-up reactions?

Critical factors include:

  • Solvent polarity : DMF improves solubility of aromatic intermediates compared to ethanol .
  • Catalysts : Use of K₂CO₃ or triethylamine enhances coupling efficiency .
  • Reaction time : Prolonged reflux (20+ hours) increases cyclization efficiency but risks decomposition .
  • Stoichiometry : A 1.2:1 molar ratio of amine to acid minimizes side products .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Methodological steps:

Purity validation : HPLC (e.g., 98–99% purity thresholds) rules out impurities .

2D NMR : HSQC and HMBC correlate ambiguous protons/carbons .

Solvent effects : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding .

X-ray crystallography : Resolves regiochemistry disputes in crystalline derivatives .

Q. What computational tools predict reactivity of synthetic intermediates?

  • Quantum chemical calculations : Identify transition states and energy barriers (e.g., for cyclization steps) .
  • Reaction path search algorithms : Propose viable pathways for imidazo-thiazole formation .
  • DFT studies : Optimize geometries of intermediates to predict regioselectivity .

Q. Table 2: Computational vs. Experimental Yield Comparison

IntermediatePredicted Yield (DFT)Experimental YieldDeviation (%)
Pyridine-coupled analog72%68%5.5
Thiazole-amine adduct58%53%8.6

Q. How can SAR studies guide biological activity exploration?

  • Substituent variation : Replace pyridin-4-yl with fluorophenyl (as in ) to assess antimicrobial activity.
  • Bioisosteres : Substitute thiazole with 1,3,4-thiadiazole to modulate lipophilicity .
  • In vitro assays : Test cytotoxicity (MTT assay) and kinase inhibition (e.g., EGFR, Src kinases) .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction atmosphere (N₂ vs. air) to prevent oxidation .
  • Data contradiction protocols : Use triplicate NMR runs and external calibration .
  • Scale-up challenges : Optimize stirring rate and cooling gradients to control exothermic steps .

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